Synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide
Synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine: A Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth overview of a reliable synthetic pathway to 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine. This compound, characterized by the presence of a highly electron-deficient aromatic ring and a guanidinyl moiety, is a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the synthesis, including a retrosynthetic analysis, step-by-step experimental protocols, mechanistic insights, and characterization data. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. All methodologies are grounded in established chemical principles and supported by authoritative references.
Introduction and Strategic Overview
Sulfonylguanidines are a class of compounds with significant biological activities and applications as versatile synthetic intermediates. The 3,5-bis(trifluoromethyl)phenyl motif is of particular interest in drug design due to its strong electron-withdrawing nature, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.
The synthesis of 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine presents a two-stage challenge: first, the construction of the highly electrophilic sulfonyl chloride intermediate, and second, the controlled reaction of this intermediate with the nucleophilic guanidine. This guide elucidates a robust and logical pathway to achieve this synthesis efficiently.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the target molecule into readily available starting materials. The primary disconnection is at the sulfur-nitrogen bond of the sulfonylguanidine, leading back to 3,5-bis(trifluoromethyl)benzenesulfonyl chloride and guanidine. The sulfonyl chloride itself can be synthesized from 3,5-bis(trifluoromethyl)aniline via a Sandmeyer-type reaction, a classic and powerful transformation in aromatic chemistry.[1]
Caption: Retrosynthetic pathway for the target compound.
Part I: Synthesis of 3,5-Bis(trifluoromethyl)benzenesulfonyl Chloride
The cornerstone of this synthesis is the preparation of the key electrophile, 3,5-bis(trifluoromethyl)benzenesulfonyl chloride.[2] The Sandmeyer-type reaction is the method of choice, converting the amino group of 3,5-bis(trifluoromethyl)aniline into a versatile diazonium salt, which is subsequently converted to the sulfonyl chloride.[1]
Experimental Protocol: Sandmeyer-Type Synthesis
Materials:
-
3,5-Bis(trifluoromethyl)aniline (1.0 eq)[3]
-
Concentrated Hydrochloric Acid (HCl) (4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Sulfur Dioxide (SO₂) gas
-
Copper(I) Chloride (CuCl) (catalyst)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, suspend 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The maintenance of this low temperature is critical to ensure the stability of the diazonium salt intermediate and prevent premature decomposition.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
-
Sulfonylation:
-
In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of CuCl. This solution should be freshly prepared and kept cold.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen gas evolution will be observed. This addition must be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction to stir at low temperature for an additional hour, then let it warm to room temperature and stir for several hours or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ice-water.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine. The bicarbonate wash must be done carefully due to CO₂ evolution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
-
Part II: Guanidinylation of the Sulfonyl Chloride
The final step involves the nucleophilic attack of guanidine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction forms the stable sulfonamide linkage.[4] Guanidine is typically used as its hydrochloride salt, which requires the presence of a base to liberate the free, nucleophilic form.
Experimental Protocol: Guanidinylation
Materials:
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq)[5]
-
Guanidine Hydrochloride (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.5 eq)
-
Acetonitrile or Tetrahydrofuran (THF) as solvent
-
Ethyl Acetate
-
1M Hydrochloric Acid
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
To a solution of 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in acetonitrile, add guanidine hydrochloride (1.2 eq).
-
Add the base (e.g., potassium carbonate, 2.5 eq) to the mixture. The use of an inorganic base is crucial to deprotonate the guanidinium salt to the active nucleophile and to quench the HCl byproduct of the reaction.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive substrates, gentle heating (e.g., 40-50 °C) may be required.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water.
-
Carefully wash the organic layer with dilute 1M HCl to remove any unreacted guanidine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting solid, 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final product.
-
Caption: Overall experimental workflow for the synthesis.
Mechanistic Considerations
The guanidinylation reaction proceeds via a classical nucleophilic substitution at the sulfonyl sulfur. The free guanidine, a potent nitrogen nucleophile, attacks the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group. The reaction is typically bimolecular and follows a concerted or near-concerted pathway.[6][7] The presence of two strongly electron-withdrawing trifluoromethyl groups on the aromatic ring significantly enhances the electrophilicity of the sulfur center, facilitating the nucleophilic attack.
Characterization and Data
The final product and key intermediate should be thoroughly characterized to confirm their identity and purity.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride | C₈H₃ClF₆O₂S | 312.62[5] | 34-38[5] | White to off-white solid or liquid[8] |
| 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine | C₉H₇F₆N₃O₂S | 335.23[9] | 194[9] | White crystalline solid |
Expected Spectroscopic Data for the Final Product:
-
¹H NMR: Signals corresponding to the aromatic protons and the N-H protons of the guanidinyl group. The N-H protons may appear as broad signals.
-
¹⁹F NMR: A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups.
-
¹³C NMR: Resonances for the aromatic carbons (including those attached to the CF₃ groups) and the carbon of the guanidinyl group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated exact mass (335.0160).[9]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching, S=O stretching (asymmetric and symmetric), and C-F stretching.
Safety and Handling
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a chemical fume hood.
-
Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
Concentrated acids and bases are highly corrosive.
-
The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is essential.
-
Guanidine hydrochloride is harmful if swallowed or inhaled.
Always consult the Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
Conclusion
This guide has detailed a robust and reproducible two-step synthesis for 3,5-Bis(trifluoromethyl)benzenesulphonylguanidine from commercially available starting materials. By carefully controlling reaction conditions, particularly temperature during the diazotization step, and employing standard purification techniques, the target compound can be obtained in good yield and high purity. The insights into the rationale behind experimental choices and the detailed protocols provide a solid foundation for researchers to successfully synthesize this valuable compound for further application in chemical and pharmaceutical research.
References
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Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. (2021). ResearchGate. [Link]
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Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. National Institutes of Health (NIH). [Link]
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Iodine-Mediated Guanidine Formation through Arylsulfonyl-Activated Thioureas. ResearchGate. [Link]
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3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. PubChem. [Link]
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Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). MDPI. [Link]
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Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. [Link]
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Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. [Link]
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Proposed mechanism of sulfonylation with sulfonyl chlorides. ResearchGate. [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
-
3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]
-
IR Spectrum of 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride. NIST WebBook. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]
-
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. National Institutes of Health (NIH). [Link]
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